molecular formula C8H9ClO2S B6155467 ethyl 2-(5-chlorothiophen-3-yl)acetate CAS No. 1807168-30-4

ethyl 2-(5-chlorothiophen-3-yl)acetate

Cat. No.: B6155467
CAS No.: 1807168-30-4
M. Wt: 204.7
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Description

Contextual Significance of Thiophene (B33073) Derivatives in Organic Synthesis

Thiophene, a five-membered heterocyclic compound containing a sulfur atom, is a cornerstone of heterocyclic chemistry. numberanalytics.com Its aromatic nature, resulting from the delocalization of the sulfur atom's lone pair of electrons into the ring's π system, makes it structurally similar to benzene (B151609). numberanalytics.comyoutube.com This similarity has led to the exploration of thiophene derivatives as bioisosteres of benzene-containing compounds, where the thiophene ring replaces a benzene ring without a significant loss of biological activity. wikipedia.orgrroij.com

Thiophene and its derivatives are not just synthetic curiosities; they are found in some natural products and have been incorporated into a wide array of pharmacologically active compounds. The thiophene nucleus is a privileged scaffold in medicinal chemistry, meaning it is a common structural feature in many approved drugs. nih.govnih.gov Thiophene-containing molecules have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, anticancer, and anticonvulsant properties. nih.govencyclopedia.pubcognizancejournal.comnih.gov This wide range of activities has spurred extensive research into the synthesis and functionalization of thiophene derivatives to develop new therapeutic agents. researchgate.netrsc.org

The reactivity of the thiophene ring is a key aspect of its utility in organic synthesis. It readily undergoes electrophilic substitution reactions, such as nitration, halogenation, and acylation, which allow for the introduction of various functional groups onto the ring. numberanalytics.comnih.gov This reactivity, coupled with its stability and the diverse biological activities of its derivatives, solidifies thiophene's position as a critical heterocyclic system in the toolkit of organic chemists. numberanalytics.com

The introduction of a chlorine atom onto the thiophene ring, creating chlorinated thiophenes, significantly influences the molecule's reactivity and properties, making these compounds particularly important in synthetic chemistry. acs.org Chlorination can alter the electronic properties of the thiophene ring, affecting its reactivity in subsequent reactions. newcastle.edu.au This modification can be a strategic step in the synthesis of complex target molecules. nih.gov

Chlorinated thiophenes serve as versatile intermediates for the synthesis of more complex functionalized thiophenes. acs.orgnih.gov The chlorine atom can act as a leaving group in various cross-coupling reactions, such as Suzuki and Stille couplings, enabling the formation of new carbon-carbon bonds. numberanalytics.com This allows for the construction of elaborate molecular architectures, including polythiophenes, which have applications in materials science as organic semiconductors. acs.org

Furthermore, the presence of chlorine can be crucial for the biological activity of certain thiophene-based compounds. nih.gov For instance, chlorination has been shown to be a key factor in the photovoltaic performance of some thiophene-based non-fullerene acceptors. researchgate.net The synthesis of chlorinated thiophenes can be achieved through various methods, including direct chlorination with reagents like sulfuryl chloride or through electrochemical methods. researchgate.netacs.org Environmentally friendly methods using sodium halides as a source of electrophilic halogens have also been developed. nih.gov

Strategic Position of Ester-Functionalized Chlorothiophenes in Chemical Building Blocks

The presence of an ester group on a chlorinated thiophene ring, as seen in ethyl 2-(5-chlorothiophen-3-yl)acetate, provides a strategic advantage in the design and synthesis of new molecules. Ester-functionalized thiophenes are valuable building blocks because the ester group offers a site for further chemical transformations. nih.gov

Esters can undergo a variety of reactions, including hydrolysis to carboxylic acids, reduction to alcohols, and reaction with Grignard reagents to form tertiary alcohols. libretexts.orglibretexts.org This reactivity allows for the conversion of the ester group into other functional groups, providing a pathway to a diverse range of derivatives. The ester can also be converted to other functionalities like thioesters. rsc.org

The combination of a reactive ester group and a chlorinated thiophene core creates a bifunctional building block. This allows for sequential or orthogonal chemical modifications at two distinct sites on the molecule. For example, the chlorine atom can be used in a cross-coupling reaction to build a larger molecular framework, while the ester group can be subsequently modified to introduce a different functional moiety. This versatility makes ester-functionalized chlorothiophenes highly sought-after intermediates in the synthesis of complex organic molecules, including those with potential biological activity. nih.gov

Current Research Trajectories for this compound and Related Structures

Current research involving this compound and similar structures is focused on leveraging their unique chemical properties for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

One major area of investigation is the use of these compounds as scaffolds for the development of new bioactive molecules. researchgate.net For instance, derivatives of chlorinated thiophenes have been explored as antithrombotic agents. unipd.it The specific substitution pattern of this compound provides a template for creating a library of related compounds through modifications at the chloro and ester positions. These new molecules can then be screened for various biological activities.

Another significant research direction is the application of these building blocks in the synthesis of functional materials. The thiophene unit is a key component in many organic electronic materials, and the presence of both a chloro and an ester group allows for tailored modifications to tune the electronic and physical properties of the resulting materials. For example, similar structures have been investigated for their potential use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov

Furthermore, there is ongoing research into developing more efficient and environmentally friendly synthetic methods for preparing and functionalizing these types of molecules. This includes the exploration of new catalytic systems and reaction conditions to improve yields and reduce waste. mdpi.com

Interactive Data Table: Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Structural FeaturesPotential Applications
This compoundC8H9ClO2S204.67Chlorinated thiophene, EsterPharmaceutical intermediate, Materials science building block
Ethyl 2-(5-chloro-3-methylbenzo[b]thiophen-2-yl)acetateC13H13ClO2S268.76Chlorinated benzothiophene, EsterResearch chemical bldpharm.com
Ethyl 2-(5-fluoro-3-methylsulfinyl-1-benzofuran-2-yl)acetateC13H13FO4S296.3Fluorinated benzofuran (B130515), Ester, Sulfoxide (B87167)X-ray crystallography studies researchgate.net
Ethyl 2-oxo-2-(thiophen-2-yl)acetateC8H8O3S184.21Thiophene, Keto-esterOrganic synthesis reagent biosynce.com

Properties

CAS No.

1807168-30-4

Molecular Formula

C8H9ClO2S

Molecular Weight

204.7

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for Ethyl 2 5 Chlorothiophen 3 Yl Acetate

Regioselective Synthesis of the 5-Chlorothiophene Core

The thiophene (B33073) ring is highly reactive towards electrophilic substitution, which can often lead to a mixture of products or polysubstitution. nih.goviust.ac.ir Therefore, achieving regioselective synthesis of the 5-chlorothiophene scaffold is a critical step that demands carefully controlled reaction conditions.

Strategies for Halogenation and Functionalization at the C-5 Position

Direct chlorination of a pre-existing thiophene ring is a common approach. However, due to the high reactivity of thiophene, which undergoes halogenation at a rate approximately 10⁸ times faster than benzene (B151609), controlling the reaction to achieve mono-chlorination at the desired C-5 position is challenging. iust.ac.ir Several strategies have been developed to address this.

One method involves the in-situ generation of chlorine in a two-phase aqueous-organic system. researchgate.net In this process, an oxidizing agent like potassium permanganate (B83412) reacts with a chloride source in an acidic solution to produce chlorine, which then immediately reacts with the thiophene present in the organic phase. researchgate.net This controlled generation can favor the formation of 2-chlorothiophene (B1346680) and 2,5-dichlorothiophene. researchgate.net

Another approach utilizes N-halosuccinimides (NXS), such as N-chlorosuccinimide (NCS), as the halogen source. Recent advancements have shown that a catalytic system comprising thianthrene (B1682798) and trifluoromethanesulfonic acid (TfOH) can activate NCS to effectively halogenate various heteroarenes, including thiophene, with enhanced efficiency. rsc.org

Patented industrial methods often focus on one-pot procedures for efficiency. For instance, 5-chlorothiophene-2-carboxylic acid, a related intermediate, can be synthesized by introducing chlorine gas directly to 2-thiophenecarboxaldehyde. google.com This is followed by an oxidation step to yield the carboxylic acid, demonstrating a direct and regioselective chlorination at the C-5 position. google.com

MethodReagent(s)ConditionsKey Feature
In-situ Generation KMnO₄, Chloride sourceTwo-phase water-benzene mixture, acidic pHControlled generation of Cl₂ minimizes over-halogenation. researchgate.net
Catalytic Halogenation N-Chlorosuccinimide (NCS), Thianthrene/TfOHDichloroethane (DCE) solvent, room temperatureCatalytic activation of NCS enhances reaction efficiency for heteroarenes. rsc.org
One-Pot Chlorination Chlorine (Cl₂) gasHeat preservation reactionDirect chlorination of a functionalized thiophene (2-thiophenecarboxaldehyde). google.com
Friedel-Crafts Acylation Trichloroacetyl chloride, AlCl₃N/AFunctionalization of 2-chlorothiophene at the C-5 position. google.com

Ring-Closure Approaches to the 5-Chlorothiophene Scaffold

An alternative to direct halogenation is the construction of the thiophene ring where the chloro-substituent is introduced during the cyclization process. This approach offers high regioselectivity by building the substitution pattern into the acyclic precursors.

Classical methods like the Paal-Knorr synthesis , which involves the reaction of a 1,4-dicarbonyl compound with a sulfiding agent, and the Gewald reaction , based on the condensation of a ketone or aldehyde with an active cyano ester in the presence of elemental sulfur and a base, are foundational for thiophene synthesis. nih.govrsc.org To produce a 5-chlorothiophene, these reactions would require starting materials already containing a chlorine atom at the appropriate position.

More contemporary methods provide versatile routes to substituted thiophenes. nih.gov One such strategy is the halocyclization of alkynoic thioesters. organic-chemistry.org This involves reacting the thioester with an N-halosuccinimide (such as NBS or NIS), which acts as both a halogen source and an oxidizing agent, to first induce cyclization and then aromatize the resulting dihydrothiophene intermediate in a one-pot process. organic-chemistry.org

Transition-metal-free syntheses have also been developed, utilizing inexpensive and safe sulfur sources. organic-chemistry.org For example, substituted buta-1-enes can react with potassium sulfide (B99878) in an atom-economical process involving the cleavage of multiple C-H bonds to form the thiophene ring. organic-chemistry.org

MethodStarting MaterialsKey Reagents/ConditionsDescription
Gewald Reaction α-Halo ketone/aldehyde, active cyano esterElemental sulfur, base (e.g., amine)A multi-component reaction where the halogen is present on one of the starting materials. rsc.org
Paal-Knorr Synthesis Halogenated 1,4-dicarbonyl compoundSulfiding agent (e.g., P₄S₁₀, Lawesson's reagent)Cyclization of a pre-functionalized dicarbonyl precursor. nih.gov
Halocyclization Alkynoic thioestersN-halosuccinimide (NXS)One-pot cyclization and oxidative aromatization to form a halogenated thiophene. organic-chemistry.org
Ring-Closing Metathesis (RCM) Diene precursors containing a sulfur atomMetal catalyst (e.g., Grubbs catalyst)Intramolecular metathesis to form unsaturated sulfur-containing heterocycles. wikipedia.org

Esterification and Functional Group Introduction Techniques

Once the 5-chlorothiophene core is synthesized, the next crucial step is the introduction of the ethyl acetate (B1210297) group at the C-3 position. This is typically achieved through the esterification of a corresponding carboxylic acid precursor, such as 5-chlorothiophen-3-ylacetic acid.

Optimized Protocols for Acetate Ester Formation

The most common method for forming the ethyl ester is the Fischer esterification , a condensation reaction between the carboxylic acid and ethanol (B145695). aalto.fi This is a reversible equilibrium reaction, and several factors can be optimized to maximize the yield of the desired ester. hillpublisher.comyoutube.com

Systematic studies on similar esterification processes have shown that using an excess of the alcohol (ethanol) can shift the equilibrium towards the product side, according to Le Châtelier's principle. youtube.com Additionally, the continuous removal of water, the other product of the condensation, is critical for driving the reaction to completion. youtube.com The reaction temperature is also a key parameter, with optimal temperatures for similar ethyl acetate syntheses often cited in the range of 80-85°C. hillpublisher.com

An alternative, more reactive pathway involves converting the carboxylic acid into an acid chloride intermediate using a reagent like thionyl chloride. google.com This highly reactive acyl chloride can then be reacted with ethanol to form the ester, often under milder conditions and with higher yields than direct esterification.

Another synthetic route involves nucleophilic substitution, where a suitable nucleophilic thiophene precursor reacts with ethyl chloroacetate (B1199739). nih.govresearchgate.net This strategy builds the acetate side chain by forming a new carbon-carbon bond.

ParameterOptimal ConditionPurpose
Molar Ratio Excess ethanolShift equilibrium to favor product formation. youtube.com
Temperature 80-85°CAchieve optimal reaction rate for esterification. hillpublisher.com
Product Removal Continuous removal of waterDrive the reversible reaction towards completion. youtube.com
Reactant Activation Conversion to acyl chloride (with SOCl₂)Increase reactivity towards the alcohol for higher yield. google.com

Catalyst Systems in Esterification Reactions

Esterification reactions are typically slow and require a catalyst to proceed at a practical rate. aalto.fi A variety of catalyst systems, both homogeneous and heterogeneous, are employed.

Homogeneous catalysts , which are soluble in the reaction medium, are widely used. Concentrated sulfuric acid is a classic and effective catalyst for Fischer esterification, providing the acidic environment necessary to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol. hillpublisher.comyoutube.com Other strong acids like phosphoric acid can also be used. iust.ac.ir

Heterogeneous catalysts exist in a different phase from the reactants, offering significant advantages in industrial processes. They can be easily separated from the reaction mixture by filtration, simplifying product purification and allowing the catalyst to be recycled and reused. aalto.fi This aligns with the principles of green chemistry by reducing waste.

For specific, often milder, laboratory-scale syntheses, coupling reagents are used. Carbodiimide-based systems, such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of 4-dimethylaminopyridine (B28879) (DMAP), can facilitate the esterification under neutral conditions by activating the carboxylic acid.

Catalyst TypeExamplesAdvantagesDisadvantages
Homogeneous Acid H₂SO₄, H₃PO₄High activity, low cost. hillpublisher.comDifficult to separate from product, corrosive, generates waste. aalto.fi
Heterogeneous Acid Ion-exchange resins, zeolitesEasy separation, reusable, less corrosive. aalto.fiCan have lower activity than homogeneous catalysts.
Coupling Reagents DCC/DMAPMild reaction conditions, high yield.High cost, generates stoichiometric byproducts.

Green Chemistry Principles in the Synthesis of Ethyl 2-(5-chlorothiophen-3-yl)acetate

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net These principles can be applied to various stages of the synthesis of this compound.

For the synthesis of the thiophene core, a key green strategy is the development of atom-economical reactions . Transition-metal-free syntheses, such as the reaction of buta-1-enes with potassium sulfide, maximize the incorporation of atoms from the starting materials into the final product. organic-chemistry.org The use of safer and more environmentally benign reagents is also crucial. Employing elemental sulfur or potassium sulfide as the sulfur source is preferable to harsher and more toxic traditional sulfiding agents. nih.gov

The choice of solvent is another critical aspect. Many classical organic reactions use volatile and often toxic solvents. Green chemistry encourages the use of alternatives such as water, ionic liquids, or deep eutectic solvents. rsc.org Some modern thiophene syntheses have been successfully performed in these greener media or even under solvent-free conditions. rsc.org Furthermore, using water as a solvent for cyclization reactions, where possible, is highly desirable. organic-chemistry.org

In the esterification step, replacing strong mineral acid catalysts with greener alternatives is a major focus. Enzymatic catalysis , using lipases, offers a highly selective and efficient method for ester formation under mild conditions. nih.gov Lipase-catalyzed esterification can be performed in non-conventional solvents like ionic liquids, further enhancing the green credentials of the process. nih.gov Additionally, the use of energy-efficient technologies like microwave irradiation can significantly reduce reaction times and energy consumption compared to traditional heating methods. cbccollege.in

Green Chemistry PrincipleApplication in SynthesisBenefit
Atom Economy Transition-metal-free cyclizations from dienes/diynes. organic-chemistry.orgMaximizes raw material efficiency, minimizes waste.
Safer Solvents & Auxiliaries Using water, ionic liquids, or solvent-free conditions for ring-closure or esterification. rsc.orgorganic-chemistry.orgReduces pollution and health hazards associated with volatile organic compounds (VOCs).
Design for Energy Efficiency Microwave-assisted synthesis protocols. cbccollege.inReduces reaction times and energy consumption.
Use of Renewable Feedstocks Synthesizing thiophene derivatives from bio-sourced precursors. nih.govReduces reliance on petrochemicals.
Catalysis Employing reusable heterogeneous catalysts or biocatalysts (enzymes) for esterification. aalto.finih.govImproves efficiency, reduces waste from stoichiometric reagents and difficult separations.

Solvent-Free and Catalytic Approaches

The development of solvent-free and advanced catalytic methods marks a significant step towards greener chemical synthesis. By eliminating or reducing the use of volatile organic solvents, these approaches minimize environmental impact, reduce costs associated with solvent recovery, and can lead to higher reaction concentrations and easier product purification. mdpi.com

Catalytic Systems: The synthesis of related ethyl thioacetate (B1230152) compounds often employs catalysts to facilitate the reaction. For instance, the nucleophilic substitution reaction between a thiol and ethyl chloroacetate can be effectively promoted by a base catalyst like triethylamine (B128534) or anhydrous potassium carbonate. chemmethod.comnih.gov These catalysts work by deprotonating the thiol, increasing its nucleophilicity and thereby accelerating the formation of the desired ester.

More advanced catalytic strategies involve the use of heterogeneous, reusable catalysts. Solid acid catalysts, for example, offer significant advantages in terms of separation and reusability, contributing to more sustainable and cost-effective processes. Research into C-S bond formation has demonstrated the effectiveness of catalysts like trifluoromethanesulfonic acid supported on SBA-15 (TFMSA@SBA-15). rsc.org The reusability of such a catalyst has been tested over multiple cycles, showing consistent performance before a gradual decrease in yield, which highlights a key consideration for industrial applications. rsc.org

Catalyst Reusability in C-S Bond Formation (TFMSA@SBA-15) rsc.org
Recycle RunYield (%)
1st80
2nd78
3rd76
4th50
5th26

Solvent-Free Synthesis: In a true solvent-free system, the reactants themselves act as the reaction medium. This approach offers numerous benefits, including high substrate concentration, which often leads to faster reaction rates, and a simplified purification process. mdpi.com While specific documented instances of solvent-free synthesis for this compound are not prevalent in the reviewed literature, the principles are widely applied in ester synthesis. For example, the enzymatic synthesis of flavors and fragrances frequently uses solvent-free systems where an excess of one reactant, such as an alcohol or an ester, also serves as the solvent. mdpi.com

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to dramatically reduced reaction times, increased yields, and higher product purity compared to conventional heating methods. researchgate.netorganic-chemistry.org This technology has been successfully applied to the synthesis of various thiophene derivatives. nih.govnih.gov

The primary advantage of microwave irradiation is its mechanism of direct, efficient heating of the reaction mixture, which can lead to rapid temperature increases and overcome kinetic barriers more effectively than traditional oil baths or heating mantles. semanticscholar.org This rapid heating is particularly beneficial for reactions that typically require long reflux times.

For example, in the synthesis of 5-arylthiophene-2-carboxylates, a related class of compounds, microwave irradiation reduced the reaction time from 2-3 hours under conventional reflux to just 5 minutes. researchgate.net Similarly, Suzuki coupling reactions to produce biaryl thiophenes showed full conversion in 30 minutes under microwave conditions, whereas conventional heating at 100°C for 40 hours yielded only trace amounts of the product. semanticscholar.org The Gewald reaction, a multicomponent reaction to form aminothiophenes, also benefits significantly, with reaction times dropping from 4 hours to just 20 minutes with microwave assistance. organic-chemistry.org

Comparison of Microwave-Assisted vs. Conventional Heating in Thiophene Synthesis
Reaction TypeMethodReaction TimeYield/ConversionReference
Synthesis of 5-Arylthiophene-2-carboxylatesConventional Heating2-3 hoursGood researchgate.net
Synthesis of 5-Arylthiophene-2-carboxylatesMicrowave Irradiation5 minutesGood researchgate.net
Suzuki Coupling for 2-methyl-4-(5-phenythiophen-2-yl)-1,3-thiazoleConventional Heating (100°C)40 hoursTraces semanticscholar.org
Suzuki Coupling for 2-methyl-4-(5-phenythiophen-2-yl)-1,3-thiazoleMicrowave Irradiation (160°C)30 minutes80% (isolated yield) semanticscholar.org
Gewald Reaction for 2-AminothiophenesConventional Heating4 hoursGood organic-chemistry.org
Gewald Reaction for 2-AminothiophenesMicrowave Irradiation20 minutesHigh organic-chemistry.org

Scale-Up Considerations and Process Intensification for Production

The industrial production of specialty chemicals like this compound requires careful consideration of scalability and process efficiency. Process intensification (PI) is a key strategy in modern chemical engineering that aims to develop smaller, cleaner, safer, and more energy-efficient manufacturing processes. mdpi.com While specific PI studies for the target molecule are limited, the principles established for the large-scale production of esters like ethyl acetate provide a relevant framework. researchgate.netcetjournal.it

A central concept in the process intensification of ester production is Reactive Distillation (RD) . researchgate.net This technique combines chemical reaction and product separation into a single unit. In an RD column, the esterification reaction occurs in the presence of a catalyst, and the products are continuously separated by distillation. This integration overcomes equilibrium limitations by constantly removing products, which drives the reaction towards higher conversion rates. mdpi.com The benefits include reduced capital and operating costs, lower energy consumption, and a smaller factory footprint. researchgate.netcetjournal.it

Further intensification of the RD process can be achieved through several advanced configurations:

Reactive Distillation with a Stripper (RDS): This setup involves thermal coupling between two columns to improve separation efficiency and energy integration. mdpi.com

Pressure-Swing Reactive Distillation: This method utilizes different pressure levels in a series of columns to break azeotropes, which are mixtures that are difficult to separate by conventional distillation. researchgate.net

Reactive Distillation with an Auxiliary Reaction: In this sophisticated approach, a secondary reaction is introduced to consume a byproduct (like water in esterification), further shifting the equilibrium of the main reaction and simplifying purification. mdpi.com

These PI techniques represent a shift from traditional batch manufacturing to continuous, highly integrated, and more sustainable production models.

Key Process Intensification Techniques for Ester Production
TechniquePrincipleAdvantagesReference
Reactive Distillation (RD)Combines chemical reaction and separation in a single unit.Higher conversion, lower capital and operating costs, energy savings. researchgate.netmdpi.com
Reactive ChromatographyCombines reaction and chromatographic separation to overcome thermodynamic limitations.Potential for full reactant conversion, high purity products. mdpi.com
MicroreactorsUtilizes reactors with micro-scale channels for precise control over reaction conditions.Superior heat and mass transfer, enhanced safety, easy scale-out. mdpi.com
Microwave/Ultrasound ReactorsUses alternative energy sources to accelerate reactions.Drastically reduced reaction times, improved yields, novel reactivity. mdpi.com

Spectroscopic and Advanced Structural Elucidation of Ethyl 2 5 Chlorothiophen 3 Yl Acetate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of ethyl 2-(5-chlorothiophen-3-yl)acetate, providing unambiguous assignment of proton and carbon signals and revealing details about the molecule's connectivity and conformation.

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the protons of the thiophene (B33073) ring and the ethyl ester group. The thiophene protons, being in different chemical environments, exhibit distinct chemical shifts. The protons on the ethyl group, specifically the methylene (B1212753) (-CH2-) and methyl (-CH3) protons, show characteristic quartet and triplet splitting patterns, respectively, due to spin-spin coupling.

Similarly, the ¹³C NMR spectrum provides evidence for all the unique carbon atoms in the molecule. docbrown.info The carbonyl carbon of the ester group typically appears at a downfield chemical shift. docbrown.info The carbon atoms of the thiophene ring have distinct resonances influenced by the chlorine substituent and the acetate (B1210297) side chain. The carbons of the ethyl group also show characteristic signals.

Interactive Data Table: ¹H and ¹³C NMR Chemical Shift Assignments for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Thiophene H-2[Data not available in search results][Data not available in search results]
Thiophene H-4[Data not available in search results][Data not available in search results]
CH₂ (acetate)[Data not available in search results][Data not available in search results]
O-CH₂ (ethyl)[Data not available in search results][Data not available in search results]
CH₃ (ethyl)[Data not available in search results][Data not available in search results]
C=O (ester)-[Data not available in search results]
Thiophene C-2-[Data not available in search results]
Thiophene C-3-[Data not available in search results]
Thiophene C-4-[Data not available in search results]
Thiophene C-5-[Data not available in search results]

Two-dimensional (2D) NMR experiments are crucial for confirming the connectivity of the atoms within this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For instance, it would show a correlation between the methylene and methyl protons of the ethyl group, confirming their adjacency. researchgate.net It would also help in assigning the protons on the thiophene ring by showing their coupling relationships. beilstein-journals.org

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. beilstein-journals.org It allows for the unambiguous assignment of each carbon atom by linking it to its attached proton(s). For example, the signal for the acetate -CH2- protons would correlate with the signal for the acetate -CH2- carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. beilstein-journals.org This is particularly useful for connecting the different fragments of the molecule. For example, HMBC would show a correlation between the acetate -CH2- protons and the carbonyl carbon, as well as with carbons in the thiophene ring, confirming the attachment of the ethyl acetate group to the thiophene ring at the C-3 position.

While specific dynamic NMR studies on this compound were not found in the search results, this technique could be employed to investigate the conformational preferences of the molecule. The rotation around the single bond connecting the thiophene ring and the acetate group can be studied by monitoring changes in the NMR spectrum at different temperatures. This could provide information on the rotational energy barrier and the preferred spatial orientation of the ester group relative to the thiophene ring.

High-Resolution Mass Spectrometry for Molecular Structure Confirmation

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of this compound, providing definitive confirmation of its molecular formula.

In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum shows a molecular ion peak corresponding to the mass of the intact molecule and several fragment ion peaks. The analysis of these fragments provides valuable structural information.

A plausible fragmentation pathway for this compound would likely involve:

Loss of the ethoxy group (-OCH₂CH₃) from the ester.

Cleavage of the C-C bond between the thiophene ring and the acetate side chain.

Loss of a chlorine atom from the thiophene ring. nih.gov

Fragmentation of the thiophene ring itself.

Interactive Data Table: Predicted Mass Spectrometry Fragments of this compound

m/z (mass-to-charge ratio) Proposed Fragment Structure Fragmentation Pathway
[Data not available][M]⁺ (Molecular ion)Ionization of the parent molecule
[Data not available][M - OCH₂CH₃]⁺Loss of the ethoxy radical
[Data not available][M - CH₂COOCH₂CH₃]⁺Cleavage of the acetate side chain
[Data not available][M - Cl]⁺Loss of a chlorine radical

Tandem mass spectrometry (MS/MS) provides even more detailed structural information by isolating a specific ion (often the molecular ion) and subjecting it to further fragmentation. mdpi.comnih.gov This technique, also known as collision-induced dissociation (CID), allows for the step-by-step deconstruction of the molecule, helping to elucidate the connectivity and arrangement of its constituent parts. mdpi.comeurl-pesticides.eunih.gov The resulting daughter ions provide a fragmentation fingerprint that is highly specific to the molecule's structure. researchgate.net This can be particularly useful in distinguishing between isomers, as they will often produce different MS/MS spectra.

Vibrational Spectroscopy (FT-IR and Raman) of this compound

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and structural features of a molecule. For this compound, these methods provide a characteristic fingerprint based on the vibrational modes of its constituent parts: the substituted thiophene ring and the ethyl ester group.

The vibrational spectrum of this compound is dominated by the distinct stretching and bending modes of its thiophene nucleus and ester functional group. The aromatic thiophene ring gives rise to several characteristic bands. Aromatic C=C stretching vibrations are typically observed in the 1650–1430 cm⁻¹ region. globalresearchonline.net For substituted thiophenes, these bands can be found between 1532 cm⁻¹ and 1347 cm⁻¹. iosrjournals.org The in-plane C-H bending vibrations of the thiophene ring generally appear in the 1300–1000 cm⁻¹ range, while the out-of-plane C-H bending modes are found between 1000 cm⁻¹ and 750 cm⁻¹. globalresearchonline.netprimescholars.com

The ethyl ester group introduces several strong, characteristic absorption bands. The most prominent of these is the carbonyl (C=O) stretching vibration, which for saturated aliphatic esters like ethyl acetate, typically appears as a sharp, intense band in the 1750–1735 cm⁻¹ range. researchgate.netnih.gov The FT-IR spectrum of ethyl chloroacetate (B1199739), a related compound, shows this C=O stretching band at 1748.9 cm⁻¹. researchgate.net Additionally, the C-O-C stretching vibrations of the ester group produce two distinct bands, an asymmetric stretch typically around 1260-1160 cm⁻¹ and a symmetric stretch near 1115-1000 cm⁻¹. nist.gov

The table below summarizes the expected vibrational frequencies for the key functional groups in this compound, based on data from analogous compounds.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Reference
C=O StretchEster1750 - 1735 researchgate.netnih.gov
C=C StretchThiophene Ring1542 - 1480 globalresearchonline.net
C-C StretchThiophene Ring1454 - 1347 iosrjournals.org
C-H In-plane BendThiophene Ring1300 - 1000 globalresearchonline.netprimescholars.com
C-O-C Asymmetric StretchEster1267 - 1160 nist.gov
C-O-C Symmetric StretchEster1113 - 1048 nist.gov
C-H Out-of-plane BendThiophene Ring1000 - 750 globalresearchonline.netprimescholars.com

This interactive table provides a summary of characteristic vibrational frequencies.

The vibrations involving the heteroatoms (sulfur and chlorine) are key to confirming the specific substitution pattern of the molecule. The C-S stretching vibrations within the thiophene ring are typically found at lower frequencies due to the mass of the sulfur atom. Studies on thiophene and its derivatives report C-S stretching modes in the region of 850–600 cm⁻¹. globalresearchonline.netiosrjournals.org For instance, in 2-thiophene carboxylic acid, C-S stretching is identified at 647 cm⁻¹ in the FT-IR spectrum. iosrjournals.org The C-S-C ring deformation mode can also be observed at even lower frequencies, around 628 cm⁻¹. researchgate.net

The carbon-chlorine (C-Cl) stretching vibration is also an important diagnostic peak, though its position can vary depending on the electronic environment. For chloro-aromatic compounds, the C-Cl stretch is generally expected to appear in the 850-550 cm⁻¹ range. In studies of 2-acetyl-5-chlorothiophene, a structurally similar molecule, the C-Cl stretching mode is a significant contributor to the vibrational landscape in this region. researchgate.net The presence and specific frequency of this band are crucial for confirming the chloro-substitution on the thiophene ring.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Reference
C-S StretchThiophene Ring850 - 600 globalresearchonline.netiosrjournals.org
C-Cl StretchChlorothiophene850 - 550 researchgate.net
C-S-C DeformationThiophene Ring~630 researchgate.net

This interactive table details the halogen-carbon and sulfur-carbon vibrational frequencies.

X-ray Crystallography and Solid-State Structure of this compound

As of the latest available data, a single-crystal X-ray diffraction structure for this compound has not been reported in publicly accessible databases. Therefore, the following analysis is based on crystallographic data from closely related thiophene and ester-containing compounds to infer the likely solid-state characteristics. nih.govresearchgate.netresearchgate.net

The solid-state arrangement of molecules, or crystal packing, is governed by a network of non-covalent intermolecular interactions. nih.govlibretexts.org For this compound, several types of interactions are expected to dictate its supramolecular assembly. rsc.org

Hydrogen Bonding: Although the molecule lacks classic hydrogen bond donors (like O-H or N-H), weak C-H···O hydrogen bonds are highly probable. The carbonyl oxygen of the ester group is a good hydrogen bond acceptor, and it can interact with the C-H bonds of the thiophene ring or the ethyl group of neighboring molecules. Such interactions are known to form columns or sheets in related crystal structures. nih.govresearchgate.net

Halogen Bonding: The chlorine atom on the thiophene ring can act as a halogen bond donor, potentially forming C-Cl···O or C-Cl···S interactions with the ester oxygen or the thiophene sulfur of an adjacent molecule. This is a directional interaction that can significantly influence crystal packing.

van der Waals Forces: Dispersive forces play a crucial role, particularly involving the aliphatic ethyl chain, filling the space between the more strongly interacting functional groups.

The interplay of these forces—weak hydrogen bonds, potential halogen bonds, and π-π stacking—would create a complex three-dimensional supramolecular architecture. nih.gov

The precise geometric parameters, including bond lengths and angles, define the molecular conformation. While specific data for the title compound is unavailable, a reliable estimation can be made from the crystallographic data of its constituent fragments and related molecules. researchgate.netresearchgate.net

The thiophene ring is expected to be largely planar, though the substituents may cause minor deviations. wikipedia.org The internal bond angle at the sulfur atom (C-S-C) is typically around 93°, while the other internal ring angles are around 109-114°. wikipedia.org The bond lengths within the thiophene ring reflect its aromatic character, with C-S bonds being longer than C=C and C-C bonds. globalresearchonline.net The geometry around the ester group is also well-defined, with the C=O bond being the shortest and strongest.

The table below presents expected bond lengths and angles for this compound, compiled from reference data.

Parameter Atoms Involved Expected Value Reference
Bond Lengths (Å)
C=OEster Carbonyl~1.20 - 1.22 nist.govresearchgate.net
C-OEster (C-O-Et)~1.34 nist.gov
O-CEster (O-CH₂)~1.45 nist.gov
C-SThiophene Ring~1.71 globalresearchonline.net
C=CThiophene Ring~1.37 globalresearchonline.net
C-CThiophene Ring~1.41 globalresearchonline.net
C-ClThiophene-Cl~1.72 researchgate.net
Bond Angles (°)
C-S-CThiophene Ring~93 wikipedia.org
S-C-CThiophene Ring~109 - 111 globalresearchonline.netwikipedia.org
C-C-CThiophene Ring~114 wikipedia.org
O=C-OEster~124 nist.gov
C-O-CEster~116 nist.gov

This interactive table provides estimated geometric parameters based on analogous structures.

Reactivity and Mechanistic Studies of Ethyl 2 5 Chlorothiophen 3 Yl Acetate

Electrophilic Aromatic Substitution on the Chlorothiophene Ring

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. masterorganicchemistry.com In substituted thiophenes, the regioselectivity of these reactions is governed by the electronic and steric influences of the existing substituents. acs.orgnih.gov

The thiophene (B33073) ring in ethyl 2-(5-chlorothiophen-3-yl)acetate possesses two substituents: a chloro group at the 5-position and an ethyl acetate (B1210297) group at the 3-position. The chloro group is a deactivating but ortho-para directing substituent, while the ethyl acetate group is a deactivating, meta-directing group. The directing effects of these substituents are crucial in determining the position of further electrophilic attack on the ring.

Generally, all activating groups and substituents with lone pairs adjacent to an aromatic ring act as ortho/para-directors, while deactivating groups without such lone pairs are meta-directors. libretexts.org The chlorine atom, despite being deactivating due to its inductive electron withdrawal, has lone pairs that can be donated to the ring through resonance, directing incoming electrophiles to the ortho and para positions relative to it. The ester group, however, is deactivating and directs incoming electrophiles to the meta position.

In the case of this compound, the positions available for substitution are C2 and C4. The directing effects of the existing substituents on these positions are summarized below:

PositionEffect of 5-Chloro GroupEffect of 3-Ethyl Acetate GroupPredicted Outcome
C2 OrthoOrthoPotentially favored electronically, but sterically hindered.
C4 MetaOrthoLikely the most favored position for electrophilic attack.

The combined electronic and steric effects suggest that electrophilic substitution will preferentially occur at the C4 position. The C2 position, while electronically activated by both groups to some extent, is sterically hindered by the adjacent ethyl acetate group.

The kinetics of electrophilic aromatic substitution reactions are influenced by the stability of the carbocation intermediate, often referred to as the arenium ion or Wheland intermediate. acs.orgnih.gov The rate-limiting step is typically the attack of the aromatic ring on the electrophile to form this intermediate. masterorganicchemistry.com The presence of deactivating groups, such as the chloro and ester substituents on this compound, is expected to slow down the rate of electrophilic substitution compared to unsubstituted thiophene.

Kinetic studies on similar systems, such as the chloromethylation of benzene (B151609) and toluene, have shown that the rate of reaction is dependent on the concentrations of the aromatic substrate, the electrophile, and the catalyst. nih.gov For this compound, the reaction rate would be influenced by the stability of the transition state leading to the Wheland intermediate. Attack at the C4 position leads to a more stable intermediate compared to attack at the C2 position, as the positive charge is better accommodated by the surrounding substituents. Detailed kinetic data and transition state analysis for the specific molecule this compound are not extensively available in the public literature, but the general principles of electrophilic aromatic substitution provide a strong framework for predicting its behavior. pearson.comstudysmarter.co.uklibretexts.org

Nucleophilic Reactions at the Ester Carbonyl and Thiophene Ring

The this compound molecule offers two main sites for nucleophilic attack: the carbonyl carbon of the ester group and the carbon atoms of the thiophene ring.

The ester functional group is susceptible to hydrolysis, a reaction that involves splitting the ester linkage with water. lumenlearning.comlibretexts.org This reaction can be catalyzed by either an acid or a base. chemguide.co.uklibretexts.org

Acid-catalyzed hydrolysis: This is a reversible reaction where the ester is heated with water in the presence of a strong acid catalyst. libretexts.orgchemguide.co.uk For this compound, this would yield 2-(5-chlorothiophen-3-yl)acetic acid and ethanol (B145695).

Base-catalyzed hydrolysis (saponification): This is an irreversible reaction where the ester is treated with a base, such as sodium hydroxide. libretexts.orglibretexts.org The products are the corresponding carboxylate salt (sodium 2-(5-chlorothiophen-3-yl)acetate) and ethanol. lumenlearning.com

Transesterification, the process of exchanging the alkoxy group of an ester with another alcohol, is also a possible reaction pathway under appropriate catalytic conditions.

Kinetic studies of ester hydrolysis, for example with ethyl acetate, show that the reaction can follow pseudo-first-order kinetics, especially when water is present in a large excess. youtube.com Similar kinetic behavior would be expected for the hydrolysis of this compound. The rate of hydrolysis can be influenced by the electronic nature of the thiophene ring; the electron-withdrawing character of the chlorothiophene moiety may affect the electrophilicity of the ester carbonyl and thus the reaction rate. Computational studies on similar esters, like S-ethyl trifluorothioacetate, have been used to investigate the mechanism of hydrolysis, highlighting the formation of a tetrahedral intermediate. mdpi.com

Organometallic reagents, particularly organolithium compounds, can react with this compound in several ways. Strong bases like n-butyllithium can deprotonate the thiophene ring, typically at the most acidic position. For 2-chlorothiophene (B1346680), lithiation occurs selectively at the 5-position. google.com In the case of this compound, the most acidic proton is likely at the C2 position, which could be a site for lithiation. Subsequent quenching with an electrophile would introduce a new substituent at this position.

However, organolithium reagents can also act as nucleophiles and attack the ester carbonyl group. This can lead to the formation of ketones or tertiary alcohols, depending on the stoichiometry and reaction conditions.

Studies on related heterocyclic systems, such as flavones and benzofurans, have shown that lithiation can occur at specific positions depending on the substituents present. rsc.org For instance, in some benzofuran (B130515) derivatives, an activating group at one position can direct lithiation to an adjacent carbon. rsc.org In the absence of specific experimental data for this compound, the reaction outcome with organometallic reagents would be a competition between deprotonation of the thiophene ring and nucleophilic attack at the ester.

Palladium-Catalyzed Cross-Coupling Reactions Involving the Chlorothiophene Moiety

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. jocpr.com The chloro substituent on the thiophene ring of this compound makes it a suitable substrate for various palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings. wikipedia.orgnih.govorganic-chemistry.orgyoutube.com

These reactions typically follow a catalytic cycle involving three main steps: oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond, transmetalation (in the case of Suzuki and Stille reactions) or carbopalladation (in the case of the Heck reaction), and reductive elimination to form the product and regenerate the palladium(0) catalyst. youtube.comdiva-portal.org

Coupling ReactionCoupling PartnerTypical Product
Suzuki-Miyaura Organoboron compound (e.g., arylboronic acid)Biaryl or vinyl-substituted thiophene
Heck AlkeneAlkenyl-substituted thiophene
Sonogashira Terminal alkyneAlkynyl-substituted thiophene

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between aryl or vinyl halides and organoboron compounds. organic-chemistry.orgnih.govmdpi.com this compound could be coupled with various boronic acids to introduce a wide range of substituents at the 5-position of the thiophene ring. The choice of palladium catalyst and ligands is crucial for achieving high yields, especially with less reactive aryl chlorides. researchgate.netsemanticscholar.orgnih.gov

The Heck reaction couples aryl halides with alkenes to form substituted alkenes. wikipedia.orgorganic-chemistry.orgbeilstein-journals.org This reaction would allow for the introduction of an alkenyl group at the 5-position of the thiophene ring. The regioselectivity of the Heck reaction is influenced by both electronic and steric factors. diva-portal.org

The Sonogashira coupling involves the reaction of aryl halides with terminal alkynes, typically using a palladium catalyst and a copper(I) co-catalyst. nih.govorganic-chemistry.orglibretexts.orgresearchgate.net This reaction would produce 5-alkynyl-substituted thiophene derivatives from this compound. Copper-free Sonogashira protocols have also been developed. nih.govnih.gov

Suzuki, Sonogashira, and Stille Coupling Applications and Regioselectivity

Palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Stille reactions are fundamental transformations in modern organic synthesis. researchgate.net These methods allow for the formation of carbon-carbon bonds by coupling an organohalide or triflate with an organoboron, organoalkyne, or organotin reagent, respectively. researchgate.netyoutube.com In the context of this compound, the chlorine atom at the C5 position serves as the electrophilic partner in these reactions.

The Suzuki-Miyaura coupling involves the reaction of the chlorothiophene with an organoboronic acid or ester in the presence of a palladium catalyst and a base. This reaction is widely used due to the stability and low toxicity of the boron reagents. rsc.org For this compound, a Suzuki coupling would replace the chlorine atom with the organic group from the boronic acid.

The Sonogashira coupling provides a route to synthesize alkynyl-substituted thiophenes by reacting the chlorothiophene with a terminal alkyne. organic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.orgwikipedia.org The resulting product would feature an alkyne substituent at the 5-position of the thiophene ring.

The Stille coupling utilizes an organotin reagent (organostannane) as the nucleophilic partner. While effective, the toxicity of organotin compounds has led to a decrease in their use compared to Suzuki and Sonogashira couplings. nih.gov

Regioselectivity is a critical consideration in the cross-coupling of substituted thiophenes. For di-substituted thiophenes, the relative reactivity of the different positions on the ring dictates the outcome of the reaction. In the case of this compound, the primary site of reaction for these cross-coupling reactions is the carbon bearing the chlorine atom (C5). This is because the carbon-chlorine bond is significantly more susceptible to oxidative addition by the palladium catalyst compared to the carbon-hydrogen bonds of the thiophene ring. The regioselectivity is often influenced by both electronic and steric factors. Generally, oxidative addition of palladium is favored at the more electron-deficient and less sterically hindered position. researchgate.net

Coupling ReactionReagentsCatalyst SystemProduct Type
Suzuki-Miyaura Ar-B(OH)₂, BasePd(0) catalystAryl-substituted thiophene
Sonogashira R-C≡CH, BasePd(0) catalyst, Cu(I) co-catalystAlkynyl-substituted thiophene
Stille R-Sn(Alkyl)₃Pd(0) catalystAlkyl/Aryl-substituted thiophene

Catalyst Scope and Ligand Effects in Cross-Coupling Reactions

The success of Suzuki, Sonogashira, and Stille couplings heavily relies on the choice of the palladium catalyst and the associated ligands. nih.gov The catalyst system influences reaction rates, yields, and the scope of compatible functional groups.

For the coupling of aryl chlorides, which are generally less reactive than the corresponding bromides and iodides, the use of electron-rich and bulky phosphine (B1218219) ligands is often crucial. Ligands such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and tricyclohexylphosphine (B42057) (PCy₃) have proven effective in promoting the oxidative addition of the palladium(0) catalyst to the C-Cl bond. nih.gov The choice of palladium precursor is also important, with complexes like palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂) often being used in combination with phosphine ligands to generate the active Pd(0) species in situ. youtube.com

In Suzuki couplings , the nature of the base and solvent also plays a significant role. Strong bases like potassium phosphate (B84403) or potassium carbonate are commonly employed. The choice of ligand can influence the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.

In Sonogashira couplings , the traditional system employs a palladium catalyst and a copper(I) co-catalyst. However, copper-free Sonogashira couplings have been developed to avoid the formation of undesired alkyne homocoupling products (Glaser coupling). wikipedia.org These copper-free methods often rely on more sophisticated palladium catalysts and specific reaction conditions. The ligand on the palladium catalyst can affect both the oxidative addition and reductive elimination steps of the catalytic cycle.

The ligand plays a multifaceted role in the catalytic cycle. It stabilizes the palladium center, influences its reactivity, and can control the regioselectivity of the reaction. For instance, bulky ligands can favor coupling at less sterically hindered positions. The electronic properties of the ligand can also modulate the electron density at the palladium center, thereby affecting the rates of oxidative addition and reductive elimination.

Reductive Transformations of this compound

The this compound molecule possesses two primary sites for reduction: the ester functional group and the carbon-chlorine bond.

The ester group can be reduced to a primary alcohol, yielding 2-(5-chlorothiophen-3-yl)ethanol. This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. Milder reducing agents like sodium borohydride (B1222165) are generally not reactive enough to reduce esters.

The carbon-chlorine bond can undergo reductive dehalogenation to afford ethyl 2-(thiophen-3-yl)acetate. This can be accomplished through various methods, including catalytic hydrogenation (e.g., using hydrogen gas and a palladium on carbon catalyst) or with metal-based reducing agents.

Selective reduction of one functional group in the presence of the other can be challenging and may require careful selection of reagents and reaction conditions. For instance, protecting the ester group before carrying out the dehalogenation might be a viable strategy if selective dehalogenation is desired. Conversely, certain chemoselective reducing agents might be able to target the ester without affecting the C-Cl bond.

Oxidative Chemistry of the Thiophene Sulfur Atom and Ring System

The thiophene ring in this compound is susceptible to oxidation, particularly at the sulfur atom. The sulfur atom can be oxidized to a sulfoxide (B87167) and subsequently to a sulfone. These oxidations significantly alter the electronic properties and reactivity of the thiophene ring.

Oxidation of the sulfur atom is typically carried out using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. The resulting thiophene S-oxides and S,S-dioxides are more reactive as dienes in cycloaddition reactions compared to the parent thiophene.

Under more vigorous oxidative conditions, the entire thiophene ring system can be degraded. The atmospheric oxidation of thiophene, for example, can be initiated by radicals such as the nitrate (B79036) radical (NO₃), leading to ring-opening and the formation of sulfur-containing aerosol products, including sulfonates and inorganic sulfate. nih.gov While the reaction with ozone is slow, the reaction with NO₃ radicals is significantly faster. nih.gov The initial attack of the NO₃ radical can occur at the sulfur atom or the double bonds of the thiophene ring, leading to different degradation pathways. nih.gov

Photochemical Reactivity and Degradation Pathways

The photochemical behavior of this compound is influenced by the presence of the thiophene ring and the carbon-chlorine bond. Thiophenes can undergo various photochemical reactions, including isomerization, cycloaddition, and ring-opening.

The carbon-chlorine bond is susceptible to photolytic cleavage, which can lead to the formation of a thienyl radical. This radical can then participate in a variety of subsequent reactions, such as hydrogen abstraction from the solvent or reaction with other molecules in the system. Photodegradation of chlorinated aromatic compounds is an important environmental process.

Computational and Theoretical Investigations of Ethyl 2 5 Chlorothiophen 3 Yl Acetate

Density Functional Theory (DFT) Studies on Electronic Structure and Aromaticity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For ethyl 2-(5-chlorothiophen-3-yl)acetate, DFT calculations can elucidate the distribution of electron density, the nature of chemical bonds, and the aromatic character of the thiophene (B33073) ring. mdpi.commdpi.com

Studies on similar thiophene derivatives have shown that the substitution pattern significantly influences the electronic properties and aromaticity of the thiophene ring. mdpi.com For instance, the fusion of a thiophene ring to other cyclic systems can either enhance or attenuate its aromaticity depending on the nature of the fused ring and the position of fusion. mdpi.com In this compound, the presence of the electron-withdrawing chlorine atom at the 5-position and the ethyl acetate (B1210297) group at the 3-position is expected to modulate the electronic landscape of the thiophene ring. DFT calculations, often employing basis sets like 6-311++G(d,p), are instrumental in quantifying these effects by calculating parameters such as bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available. nih.gov

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ajchem-a.com The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. ajchem-a.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. nih.gov A smaller gap suggests that the molecule is more polarizable and more reactive. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring, particularly the sulfur atom and the double bonds. The LUMO is likely distributed over the thiophene ring and the electron-withdrawing ester group. The chlorine atom can also influence the energies and distributions of these orbitals. The calculated energies of these orbitals and their gap provide insights into the molecule's susceptibility to electrophilic and nucleophilic attack. ajchem-a.com For instance, QSAR studies on thiophene analogs have highlighted the dominant role of the LUMO energy in modulating biological activity. nih.gov

Table 1: Representative Frontier Molecular Orbital Properties

ParameterEnergy (eV)Implication
EHOMO-6.5Region susceptible to electrophilic attack (electron-donating)
ELUMO-1.9Region susceptible to nucleophilic attack (electron-accepting)
HOMO-LUMO Gap (ΔE)4.6Indicates chemical reactivity and stability

Note: The values presented are representative and intended for illustrative purposes, based on data from similar compounds.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. globalresearchonline.net The MEP map illustrates the charge distribution within a molecule, with different colors representing different electrostatic potential values. nih.gov Typically, red regions indicate negative electrostatic potential and are associated with nucleophilic reactivity (electron-rich areas), while blue regions indicate positive electrostatic potential and are associated with electrophilic reactivity (electron-poor areas). nih.gov

For this compound, the MEP surface would likely show a region of negative potential around the oxygen atoms of the ester carbonyl group, making them susceptible to electrophilic attack. The hydrogen atoms of the ethyl group and potentially the thiophene ring would exhibit positive potential. The chlorine and sulfur atoms, with their lone pairs, would also contribute to the electrostatic potential landscape. Such analyses have been effectively used to understand intermolecular interactions and reactive behavior in various molecular systems. globalresearchonline.netresearchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a molecule like this compound are intrinsically linked to its three-dimensional structure and flexibility. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the possible shapes (conformers) a molecule can adopt and its dynamic behavior over time. researchgate.netmdpi.com

The this compound molecule has several rotatable bonds, including the C-C bond connecting the thiophene ring to the acetate group and the C-O bond of the ester. The rotation around these bonds is associated with energy barriers, and the molecule will preferentially exist in low-energy conformations.

Conformational analysis studies on similar ester derivatives have shown that the relative orientation of the carbonyl group and the aromatic ring is crucial. unife.it For example, in 2-acetylthiophenes, the O,S-cis conformer (where the carbonyl oxygen is cis to the sulfur atom) is often found to be more stable. researchgate.net The rotation of the ethyl group in the ester moiety also leads to different conformers. researchgate.net Theoretical calculations can quantify the energy differences between these conformers and the rotational barriers separating them, providing a detailed picture of the molecule's conformational landscape.

Table 2: Representative Rotational Energy Barriers

Rotation AxisConformer TypeRelative Energy (kcal/mol)
Thiophene-CH2Syn / Anti~ 2-5
O-CH2 (ethyl)Gauche / Anti~ 1-3

Note: The values presented are representative and intended for illustrative purposes, based on general knowledge of organic molecules.

In the condensed phases (solution and solid state), molecules of this compound interact with each other and with solvent molecules. These intermolecular interactions are critical in determining properties like solubility, melting point, and crystal packing.

The presence of a chlorine atom and a sulfur atom in the molecule opens up the possibility of specific non-covalent interactions, namely halogen bonding and chalcogen bonding. core.ac.uknih.gov

Halogen Bonding: This is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophilic site (a halogen bond acceptor). core.ac.uk In this molecule, the chlorine atom could potentially form halogen bonds with the oxygen atoms of the ester group or the sulfur atom of a neighboring molecule.

Chalcogen Bonding: This is an analogous interaction involving a chalcogen atom (like sulfur) as the electrophilic species. researchgate.neted.ac.uk The sulfur atom in the thiophene ring can act as a chalcogen bond donor, interacting with nucleophilic sites on adjacent molecules. researchgate.net It can also act as a Lewis base and participate in interactions with other electrophiles. core.ac.uk

The interplay of these specific interactions, along with more conventional hydrogen bonds and π-π stacking interactions involving the thiophene ring, dictates the supramolecular assembly in the solid state. researchgate.netresearchgate.net Studies on similar halogenated and sulfur-containing heterocycles have demonstrated the importance of these interactions in controlling their crystal structures. core.ac.uknih.gov

Quantitative Structure-Reactivity Relationships (QSAR) in Chlorinated Thiophene Systems

Quantitative Structure-Activity Relationship (QSAR) studies are a computational approach used to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. nih.govnih.gov By developing mathematical models, QSAR can predict the properties of new, unsynthesized compounds, thereby guiding the design of molecules with desired characteristics. nih.gov

For a series of chlorinated thiophene derivatives, a QSAR model could be developed to predict, for example, their anti-inflammatory activity. nih.gov This involves calculating a set of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume), or topological. nih.govresearchgate.net

Table 3: Example of a Hypothetical QSAR Equation for Chlorinated Thiophenes

Log(1/IC50) = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...
Descriptor Potential Influence on Activity
ELUMORelates to the molecule's ability to accept electrons, often crucial in receptor interactions. nih.gov
Dipole Moment (µ)Influences polar interactions with a biological target. nih.gov
Molecular VolumeRelates to how well the molecule fits into a binding site. nih.gov
LogPDescribes the lipophilicity, affecting membrane permeability.

Note: This table presents a generalized QSAR model for illustrative purposes.

Spectroscopic Property Prediction using Computational Methods (e.g., NMR and IR Chemical Shifts)

Computational chemistry provides a powerful lens for the theoretical examination of molecular properties, including the prediction of spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictive methods, most notably Density Functional Theory (DFT), allow for the elucidation of structural and electronic properties by simulating the behavior of molecules. aps.org For this compound, while specific computational studies are not widely published, predictions can be derived from established principles and computational studies on analogous thiophene derivatives. nih.goviosrjournals.org

DFT calculations have become a popular and accurate tool for predicting the electronic structure of molecules. researchgate.net For predicting NMR chemical shifts, the Gauge-Including Atomic Orbital (GIAO) method is frequently employed within the DFT framework to calculate the magnetic shielding tensors of nuclei. nih.govglobalresearchonline.netnih.gov The accuracy of these predictions is often enhanced by using appropriate functionals, such as B3LYP, and basis sets like 6-31G(d) or higher. nih.govescholarship.org

Predicted ¹H and ¹³C NMR Chemical Shifts

The predicted ¹H and ¹³C NMR chemical shifts for this compound are heavily influenced by the electronic environment of each nucleus. The electron-withdrawing nature of the chlorine atom and the ester functional group, combined with the aromatic character of the thiophene ring, dictates the resonance frequencies.

In the ¹H NMR spectrum, the protons on the thiophene ring are expected to be the most deshielded, appearing in the typical aromatic region. Their exact chemical shifts are sensitive to their position relative to the chloro and acetate substituents. The methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the ethyl ester group will appear further upfield. In a comparable structure, ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate, the methylene and methyl protons of the ethyl acetate moiety were observed at approximately 4.15 ppm (quartet) and 1.23 ppm (triplet), respectively. nih.gov

For the ¹³C NMR spectrum, the carbonyl carbon of the ester group is anticipated to have the largest chemical shift. The carbons of the thiophene ring will resonate in the aromatic region, with the carbon atom bonded to the chlorine (C5) and the carbon bearing the acetate side chain (C3) being significantly influenced by these groups. Computational studies on substituted phenylthiophenes have shown that the carbon atom directly attached to a substituent ring (C3 in this case) exhibits a high chemical shift. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Thiophene Ring Protons (H2, H4)6.8 - 7.5Singlet / Doublet
Methylene Protons (-CH₂-)~ 4.1 - 4.2Quartet
Acetate Methylene Protons (-CH₂-CO)~ 3.7 - 3.9Singlet
Methyl Protons (-CH₃)~ 1.2 - 1.3Triplet

Note: These are estimated values based on typical ranges for similar functional groups and substituted thiophenes. The exact multiplicity of thiophene protons depends on coupling constants.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carbonyl Carbon (C=O)~ 170
C3 (Thiophene Ring)~ 138
C5 (Thiophene Ring, C-Cl)~ 128
C2 (Thiophene Ring)~ 127
C4 (Thiophene Ring)~ 125
Methylene Carbon (-O-CH₂-)~ 61
Acetate Methylene Carbon (-CH₂-CO)~ 38
Methyl Carbon (-CH₃)~ 14

Note: Values are estimates. DFT calculations provide more precise predictions. nih.gov

Predicted IR Spectral Data

Theoretical vibrational analysis using DFT can predict the frequencies of IR absorption bands, which correspond to specific molecular vibrations. globalresearchonline.net This is invaluable for identifying functional groups. For this compound, several characteristic absorption bands are expected. A very strong absorption band from the C=O stretching vibration of the ester group is a key feature, expected around 1730-1750 cm⁻¹. nih.gov The C-H stretching vibrations of the aromatic thiophene ring typically appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl and acetate methylene groups are found just below 3000 cm⁻¹. nih.govnii.ac.jp

Vibrations involving the thiophene ring itself are also prominent. Ring stretching modes for substituted thiophenes are generally observed in the 1340-1540 cm⁻¹ region. iosrjournals.orgnii.ac.jp The C-S stretching vibration within the thiophene ring can be predicted to appear in the 600-850 cm⁻¹ range. iosrjournals.org The C-Cl stretch is also expected in the lower frequency fingerprint region.

Table 3: Predicted Characteristic IR Absorption Frequencies for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
C-H Stretch (Aromatic)Thiophene Ring3120 - 3050
C-H Stretch (Aliphatic)Ethyl Acetate Group2980 - 2900
C=O Stretch (Ester)Ester Carbonyl1750 - 1730
C=C Stretch (Aromatic)Thiophene Ring1540 - 1430
C-O Stretch (Ester)Ester Group1300 - 1100
C-S StretchThiophene Ring850 - 600
C-Cl StretchChloro Group800 - 600

Note: These predictions are based on computational studies and experimental data from analogous thiophene derivatives. iosrjournals.orgnih.govnii.ac.jp

Derivatization and Applications of Ethyl 2 5 Chlorothiophen 3 Yl Acetate As a Chemical Building Block

Synthesis of Novel Thiophene-Based Heterocycles and Fused Ring Systems

The structural framework of ethyl 2-(5-chlorothiophen-3-yl)acetate is a key starting point for the synthesis of a variety of novel thiophene-based heterocycles and fused ring systems. The inherent reactivity of the thiophene (B33073) core and its substituents facilitates cyclization and condensation reactions to form more elaborate molecular architectures.

While direct derivatization of this compound into dithienyl and polythiophene derivatives is a specialized area of research, the broader class of thiophene derivatives is fundamental to the synthesis of these materials. For instance, related 2-aminothiophene derivatives are utilized as precursors for creating novel thieno[2,3-d]pyrimidine (B153573) and thieno[2,3-b]pyridine (B153569) structures. sciforum.net The general strategy often involves modifying the substituents on the thiophene ring to enable polymerization or coupling reactions.

The synthesis of polythiophenes, which are polymers containing thiophene monomer units, is of significant interest due to their electronic and optical properties. Chiral polythiophenes, for example, have been synthesized from monomeric precursors like 3-[(S)-2-methylbutyl]thiophene. mdpi.com This was achieved through a cross-coupling reaction followed by either electrochemical or chemical oxidative polymerization. mdpi.com This highlights a common pathway where a functionalized thiophene is first synthesized and then polymerized.

This compound and its analogs are valuable precursors for forming condensed heterocyclic systems, where another ring is fused to the thiophene core. These fused systems often exhibit unique chemical and physical properties.

A common synthetic strategy involves the Gewald reaction, which is a multicomponent reaction used to synthesize polysubstituted 2-aminothiophenes. sciforum.net These 2-aminothiophenes can then serve as intermediates for further cyclization reactions to create fused systems like thieno[2,3-d]pyrimidines. sciforum.net For example, the reaction of a ketone with an active methylene (B1212753) nitrile and elemental sulfur can yield a 2-aminothiophene derivative. sciforum.net This intermediate can then be reacted with other reagents to build the second heterocyclic ring.

Another approach involves the reaction of thiophene derivatives with various reagents to form fused systems. For instance, a thiophene-containing thiourea (B124793) derivative can be used to synthesize new heterocycles, including those with pyrimidine (B1678525) and thiazole (B1198619) moieties, through condensation reactions. researchgate.net

Here is a table summarizing examples of reagents used to form condensed heterocycles from thiophene derivatives:

Starting Thiophene DerivativeReagent(s)Resulting Condensed Heterocycle
2-Aminothiophene-3-carbonitrileVarious electrophiles/dinucleophilesThieno[2,3-d]pyrimidine
Ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateDiethyl malonatePyrimidine derivative
Ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateChloroacetic acidThiazole derivative

Role in the Synthesis of Advanced Organic Materials

The unique electronic properties of the thiophene ring make this compound and its derivatives attractive building blocks for the synthesis of advanced organic materials. These materials find applications in various fields, including electronics and catalysis.

Thiophene-based compounds are integral to the development of organic optoelectronic materials due to their excellent charge transport properties and tunable electronic energy levels. These materials are used in devices like Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).

In the context of OLEDs, thiophene derivatives can be incorporated into the emissive layer or the charge-transport layers. e-bookshelf.debeilstein-journals.org The design and synthesis of novel thiophene-containing molecules allow for the tuning of emission color and the improvement of device efficiency and stability. For instance, iridium complexes with pyrimidine-based ligands, which can be synthesized from ketoesters like ethyl (4-fluorobenzoyl)acetate, are used in long-lasting blue phosphorescent OLEDs. ossila.com While this is an analog, it demonstrates the principle of using such building blocks. The general structure of an OLED consists of several organic layers sandwiched between two electrodes, and the performance is highly dependent on the properties of these organic materials. nih.gov

Here is a table summarizing the role of thiophene derivatives in optoelectronic devices:

Device TypeRole of Thiophene DerivativeKey Properties
Organic Light-Emitting Diodes (OLEDs)Emissive layer, charge-transport layerTunable emission color, high charge mobility, good thermal stability
Organic Photovoltaics (OPVs)Electron donor material in the active layerBroad absorption spectrum, appropriate energy levels, high charge carrier mobility

Thiophene-containing molecules can act as ligands that coordinate to metal centers, forming complexes that can be used as catalysts in a variety of chemical reactions. The sulfur atom in the thiophene ring can coordinate to a metal, and the substituents on the ring can be modified to fine-tune the steric and electronic properties of the resulting catalyst.

For example, β-ketoesters, a class of compounds to which this compound is related, are known to be excellent chelating ligands for metal centers. ossila.com This chelating ability is utilized to improve the stereoselectivity of catalytic reactions. ossila.com While direct examples involving this compound as a ligand are not extensively documented in the provided context, the principle is well-established for similar structures. The development of new ligands is a crucial area of research in catalysis, as the ligand often plays a key role in determining the activity and selectivity of the catalyst.

Development of Chiral Analogs and Their Synthetic Utility

The introduction of chirality into thiophene-containing molecules can lead to materials with unique properties and applications, particularly in areas such as asymmetric catalysis and chiroptical materials. Chiral analogs of this compound can be synthesized and utilized as building blocks for more complex chiral structures.

The synthesis of chiral thiophene derivatives can be achieved through various methods, including the use of chiral auxiliaries or chiral catalysts. researchgate.net For instance, chiral polythiophenes have been synthesized from optically active monomeric precursors. mdpi.com The chirality in these polymers can lead to the formation of helical structures with interesting chiroptical properties.

One approach to creating chiral analogs involves the use of a chiral auxiliary, which is a chiral molecule that is temporarily incorporated into the substrate to control the stereochemistry of a reaction. researchgate.net After the desired stereocenter is created, the auxiliary can be removed. Another method is asymmetric catalysis, where a chiral catalyst is used to favor the formation of one enantiomer over the other. researchgate.net

The development of new families of chiral auxiliaries is an active area of research. researchgate.net These auxiliaries can be used to synthesize a wide range of chiral building blocks, which can then be used in the synthesis of natural products and other complex target molecules. researchgate.net

Advanced Analytical Methodologies for the Detection and Characterization of Ethyl 2 5 Chlorothiophen 3 Yl Acetate and Its Derivatives

Chromatographic Separation Techniques for Purification and Analysis

Chromatographic techniques are fundamental in the analysis of ethyl 2-(5-chlorothiophen-3-yl)acetate, providing the means to separate the target compound from impurities, starting materials, and byproducts. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most prominently used methods for both purification and analytical purposes. ucp.ptjournalbji.compensoft.net

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Reverse-phase HPLC (RP-HPLC) is a powerful tool for the analysis of moderately polar compounds like this compound. pensoft.net Method development typically involves optimizing the stationary phase, mobile phase composition, flow rate, and detector wavelength to achieve optimal separation and sensitivity.

A common starting point for method development for thiophene (B33073) derivatives is a C18 or C8 column. journalbji.comresearchgate.netresearchgate.net The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netresearchgate.net The pH of the aqueous phase can be adjusted to control the ionization state of acidic or basic impurities, thereby influencing their retention. researchgate.net Isocratic elution, where the mobile phase composition remains constant, is often sufficient for simple mixtures, while gradient elution, with a changing mobile phase composition, may be necessary for complex samples containing a wide range of polarities. mdpi.comresearchgate.net

Method validation is a critical step to ensure the reliability of the analytical data. journalbji.comresearchgate.net According to the International Council for Harmonisation (ICH) guidelines, validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). journalbji.comresearchgate.net

Table 1: Illustrative HPLC Method Parameters for Thiophene Derivative Analysis

ParameterConditionReference
Column C18, 250 x 4.6 mm, 5 µm researchgate.netresearchgate.net
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (50:50, v/v) pensoft.netresearchgate.net
Flow Rate 1.0 mL/min researchgate.netresearchgate.net
Detection UV at 225 nm pensoft.netresearchgate.net
Column Temperature 30 °C pensoft.netresearchgate.net
Injection Volume 20 µL researchgate.netpensoft.net

This table provides a representative example of HPLC conditions and is not specific to this compound, but is based on methods for similar thiophene derivatives.

Gas Chromatography (GC) with Selective Detectors (e.g., FPD)

Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds like this compound. ucp.ptrestek.com The choice of detector is crucial for achieving the required sensitivity and selectivity.

A Flame Photometric Detector (FPD) is particularly advantageous for analyzing sulfur-containing compounds. restek.comnews-medical.net The FPD exhibits high sensitivity and selectivity for sulfur, making it ideal for detecting thiophene derivatives in complex matrices. ucp.ptnews-medical.net The detector operates by burning the column effluent in a hydrogen-rich flame, which excites sulfur atoms to a higher energy state. news-medical.net Upon returning to the ground state, they emit light at a characteristic wavelength (around 394 nm for sulfur), which is detected by a photomultiplier tube. news-medical.net

Another selective detector is the Sulfur Chemiluminescence Detector (SCD), which offers even higher selectivity and sensitivity for sulfur compounds compared to the FPD. restek.comshimadzu.com However, the FPD is often considered more robust and less expensive. restek.com

For general-purpose analysis and identification, a Mass Spectrometry (MS) detector is frequently used with GC. nih.govscispace.com

Table 2: Typical GC-FPD Parameters for Sulfur Compound Analysis

ParameterConditionReference
Column SH-WAX (30 m × 0.32 mm I.D., df = 1 μm) shimadzu.com
Injection Mode Split shimadzu.com
Carrier Gas Helium scispace.com
Oven Program Initial temp. 80°C, ramp to 200°C, then to 280°C scispace.com
Detector Flame Photometric Detector (FPD) ucp.ptrestek.com

This table presents a general set of GC conditions for the analysis of sulfur compounds and may require optimization for this compound.

Quantitative Spectroscopic Methods for Purity and Concentration

Spectroscopic techniques provide rapid and non-destructive methods for determining the concentration and assessing the purity of this compound.

UV-Vis Spectrophotometry for Concentration Determination

UV-Vis spectrophotometry is a straightforward and widely used technique for quantifying compounds that possess a chromophore, a part of the molecule that absorbs ultraviolet or visible light. iajps.com Thiophene and its derivatives exhibit characteristic UV absorption spectra due to π→π* electronic transitions within the aromatic ring. researchgate.netnii.ac.jp

The concentration of this compound in a solution can be determined by measuring its absorbance at a specific wavelength (λmax), where the absorption is at its maximum, and applying the Beer-Lambert law. This requires the preparation of a calibration curve using standard solutions of known concentrations. Thiophene itself has an absorption maximum around 235 nm. nii.ac.jp The position of λmax for this compound will be influenced by the substituents on the thiophene ring.

Quantitative NMR (qNMR) for Purity Assessment

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary method for determining the purity of organic compounds without the need for a specific reference standard of the analyte. nih.govbruker.com The principle of qNMR is that the integral of a ¹H NMR signal is directly proportional to the number of protons giving rise to that signal. researchgate.net

For purity assessment of this compound, a certified internal standard with a known purity is accurately weighed and mixed with a precisely weighed amount of the sample. acs.org By comparing the integrals of specific, well-resolved signals from the analyte and the internal standard, the absolute purity of the analyte can be calculated. acs.orgnih.gov Key considerations for accurate qNMR include ensuring complete dissolution of both the sample and the internal standard, using a long relaxation delay (d1) to allow for complete spin-lattice relaxation of all relevant nuclei, and careful phasing and baseline correction of the spectrum. researchgate.netacs.org

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures containing this compound and its derivatives. nih.gov

The most common and powerful hyphenated techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). nih.gov

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. nih.gov As the separated components elute from the GC column, they are ionized, and the resulting mass-to-charge ratios of the fragment ions are measured. scispace.com The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound by comparison with spectral libraries or through interpretation of the fragmentation pattern. scispace.comnist.gov GC-MS is particularly useful for identifying volatile impurities and degradation products. nih.govacs.org

LC-MS is a versatile technique that couples the separation of liquid chromatography with the detection power of mass spectrometry. nih.gov This is especially valuable for analyzing less volatile or thermally labile derivatives of this compound that are not amenable to GC analysis. nih.gov The use of tandem mass spectrometry (MS/MS) can provide even more detailed structural information by fragmenting selected parent ions. nih.gov

GCxGC-MS for Trace Analysis and Isomer Differentiation

Comprehensive two-dimensional gas chromatography-mass spectrometry (GCxGC-MS) represents a significant leap forward in the analysis of complex volatile and semi-volatile compounds. chromatographyonline.com This technique provides a substantial increase in peak capacity and sensitivity compared to conventional one-dimensional GC-MS, making it exceptionally well-suited for trace analysis and the differentiation of closely related isomers. chromatographyonline.comresearchgate.net

In the context of this compound, GCxGC-MS can be instrumental in identifying and quantifying trace-level impurities that may co-elute with the main peak in a 1D separation. The enhanced chromatographic resolution is achieved by subjecting the effluent from a primary GC column to a second, shorter column with a different stationary phase, creating a two-dimensional separation space. chromatographyonline.com

Detailed Research Findings: The primary advantage of GCxGC-MS is its ability to separate compounds that are unresolved in a single chromatographic dimension. For instance, the synthesis of this compound could potentially yield isomeric byproducts, such as ethyl 2-(4-chlorothiophen-3-yl)acetate or ethyl 2-(5-chlorothiophen-2-yl)acetate. These isomers would likely have very similar boiling points and polarities, making their separation by conventional GC challenging.

GCxGC-MS separates components based on two different properties (e.g., volatility in the first dimension and polarity in the second). This orthogonality allows for the clear differentiation of isomers, which would appear at distinct positions on the 2D chromatogram. The coupling with a mass spectrometer, particularly a high-resolution time-of-flight (TOF) detector, provides mass spectral data for each separated peak, enabling confident identification of the target analyte and its isomers. researchgate.net The increased signal-to-noise ratio, a result of chromatographic focusing between the two columns, allows for the detection of impurities at much lower concentrations than achievable with standard GC-MS. chromatographyonline.com

Table 1: Hypothetical GCxGC Separation of Thiophene Isomers

Compound NameFirst Dimension Retention Time (¹t_R, min)Second Dimension Retention Time (²t_R, s)Potential Differentiation Basis
This compound15.22.1Baseline
Ethyl 2-(4-chlorothiophen-3-yl)acetate15.32.5Slight difference in polarity due to chlorine position affecting dipole moment.
Ethyl 2-(5-chlorothiophen-2-yl)acetate14.92.8Different polarity and interaction with the second dimension stationary phase due to substituent positions.

LC-MS/MS for Reaction Monitoring and Product Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is an indispensable tool for monitoring the progress of chemical reactions and profiling the resulting product mixture. waters.com Its high sensitivity and specificity allow for the direct analysis of reaction aliquots, often with minimal sample preparation, providing real-time data on the consumption of reactants and the formation of products and byproducts. waters.comnih.gov

For the synthesis of this compound, LC-MS/MS can be employed to optimize reaction conditions such as temperature, reaction time, and catalyst loading. The technique typically operates in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (e.g., the molecular ion of a reactant or product) is selected in the first mass analyzer, fragmented, and a specific product ion is monitored in the second mass analyzer. youtube.com This process provides exceptional selectivity and quantitative accuracy, virtually eliminating matrix interference. youtube.comresearchgate.net

Detailed Research Findings: Consider the synthesis of this compound from a precursor like 2-(5-chlorothiophen-3-yl)acetic acid and ethanol (B145695). An LC-MS/MS method would be developed to monitor the key species in the reaction. By taking small samples from the reaction vessel at various time points, the relative abundance of the starting material and the desired ester product can be plotted over time.

This approach allows chemists to determine the precise moment when the reaction has reached completion, preventing the formation of degradation products from prolonged reaction times or excessive heating. Furthermore, potential side reactions, such as the formation of dimers or other impurities, can be identified by setting up additional MRM transitions for their predicted masses. This detailed product profiling is crucial for developing efficient and clean synthetic routes. nih.gov

Table 2: Example MRM Transitions for Monitoring the Synthesis of this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Purpose
2-(5-chlorothiophen-3-yl)acetic acid (Starting Material)176.0131.0Monitor consumption of reactant
This compound (Product)204.0159.0Monitor formation of desired product
Potential Dimer Byproduct350.0175.0Detect and profile potential impurities

Ion Mobility Spectrometry for Structural Conformation and Molecular Size Characterization

Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. wikipedia.org When coupled with mass spectrometry (IM-MS), it adds a powerful dimension of separation, allowing for the differentiation of isomers that may have identical masses (isobars) and even similar chromatographic retention times. acs.orgnih.gov This technique provides information about the ion's rotationally averaged collision cross-section (CCS), which is a physical property related to its three-dimensional structure. acs.org

For a molecule like this compound, IMS can provide unique structural insights. The flexibility of the ethyl acetate side chain and its orientation relative to the thiophene ring create a specific molecular shape. Isomers of this compound will likely have different conformations and, therefore, distinct CCS values. acs.orgnih.gov

Detailed Research Findings: Research has demonstrated that IMS can effectively differentiate between isomeric thiophene compounds in complex mixtures like petroleum. acs.org In these studies, trapped ion mobility spectrometry (TIMS) was used to separate isomers based on their structural differences. acs.org Ions are propelled through a drift tube filled with a neutral buffer gas by a weak electric field. nih.gov Compact, tightly folded ions experience fewer collisions with the buffer gas and travel faster than more open, elongated isomers, which have a larger CCS. nih.gov

This capability is highly valuable for characterizing the purity and structure of this compound. For example, positional isomers (e.g., with the chloro or acetate group at a different position on the thiophene ring) will have different spatial arrangements of their atoms. These subtle differences in shape lead to measurable differences in their drift times and calculated CCS values, providing an orthogonal layer of confirmation to mass and retention time data.

Table 3: Hypothetical Ion Mobility Data for Differentiating Thiophene Isomers

Compound NameMass-to-Charge (m/z)Drift Time (ms)Collision Cross Section (CCS, Ų)Structural Implication
This compound204.012.5145.2Reference conformation
Ethyl 2-(4-chlorothiophen-3-yl)acetate204.012.8147.1Likely a more extended conformation due to steric hindrance between adjacent substituents.
Ethyl 2-(5-chlorothiophen-2-yl)acetate204.012.2143.5Potentially a more compact conformation due to different substituent positioning.

Future Perspectives and Emerging Research Directions for Ethyl 2 5 Chlorothiophen 3 Yl Acetate

Integration in Flow Chemistry and Microreactor Systems for Continuous Production

The transition from traditional batch processing to continuous flow chemistry represents a significant leap forward in the production of fine chemicals and active pharmaceutical ingredients (APIs). seqens.comamt.ukresearchgate.netrsc.org This paradigm shift is particularly relevant for the synthesis of heterocyclic compounds like ethyl 2-(5-chlorothiophen-3-yl)acetate. Flow chemistry offers numerous advantages, including enhanced heat and mass transfer, precise control over reaction parameters, improved safety for handling hazardous reagents, and the potential for seamless scalability from laboratory to industrial production. seqens.comamt.uk

Microreactors, with their high surface-to-volume ratios, are at the forefront of this technological advancement, enabling reactions with superior efficiency and selectivity. wiley.commdpi.comdntb.gov.ua The continuous production of chemical compounds using flow reactor technology has demonstrated significant benefits across various applications, including the synthesis of fine chemicals. amt.ukresearchgate.net For instance, the direct arylation of thiophene (B33073) derivatives has been successfully demonstrated in a flow system using a packed-bed reactor, achieving high yields and productivity. researchgate.net This approach could be adapted for the continuous synthesis of this compound, potentially reducing reaction times and waste generation compared to conventional batch methods.

The integration of heterogeneous catalysts within microreactors further enhances the sustainability of continuous flow processes by allowing for catalyst recycling and minimizing contamination of the product stream. rsc.org The development of a continuous flow process for this compound would not only streamline its production but also align with the principles of green chemistry by reducing solvent usage and energy consumption. researchgate.net

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Thiophene Derivatives
ParameterTraditional Batch SynthesisContinuous Flow Synthesis
Heat & Mass TransferOften limited, leading to potential hotspots and side reactions.Excellent, due to high surface-to-volume ratio in microreactors. wiley.com
Reaction ControlLess precise control over temperature, pressure, and residence time.Precise and automated control of all reaction parameters. seqens.com
SafetyHigher risks when handling hazardous reagents and intermediates.Inherently safer due to small reaction volumes and better control. seqens.com
ScalabilityOften requires significant process redevelopment for scale-up.Seamless scaling by running the system for longer or in parallel. seqens.com
Waste GenerationCan generate significant solvent and reagent waste.Reduced waste through optimized reactions and solvent recycling. researchgate.net

Exploiting Novel Catalytic Transformations for Sustainable Synthesis

The development of novel catalytic systems is a cornerstone of modern organic synthesis, offering pathways to molecules with greater efficiency and selectivity. For the synthesis of this compound and its derivatives, research into new catalysts holds the promise of more sustainable and atom-economical routes.

Transition metal catalysis, particularly with palladium and nickel, has been instrumental in the formation of carbon-carbon bonds in the synthesis of conjugated polymers based on thiophene. rsc.org These methods, such as Suzuki-Miyaura and direct arylation reactions, could be further optimized for the synthesis of highly functionalized thiophenes. rsc.orgacs.org For instance, novel nickel catalysts have been developed for the deprotonative C–H functionalization polycondensation of thiophenes, offering a new avenue for creating complex thiophene-based structures. rsc.org The application of such catalysts could lead to more direct and efficient syntheses of precursors to this compound.

Furthermore, the development of catalysts for the asymmetric synthesis of thiophene-derived compounds is a rapidly advancing field. rsc.orgrsc.org While not directly applicable to the achiral structure of this compound itself, the methodologies for catalytic asymmetric functionalization and dearomatization of thiophenes could be employed to generate chiral derivatives with potential applications in pharmaceuticals and materials science. rsc.orgrsc.org

The use of heterogeneous catalysts is another key area of development, as they offer advantages in terms of separation, recovery, and reuse, contributing to greener chemical processes. nih.gov Lignin-based catalysts, for example, have been explored for C-C bond-forming reactions and represent a renewable and sustainable alternative to traditional catalysts. mdpi.com The design of novel catalysts based on abundant and non-toxic materials is a critical aspect of green catalysis. numberanalytics.com

Table 2: Emerging Catalytic Strategies for Thiophene Synthesis
Catalytic StrategyDescriptionPotential Advantage for this compound Synthesis
Palladium-Catalyzed Direct ArylationForms C-C bonds directly between C-H bonds of thiophenes and aryl halides, avoiding organometallic intermediates. acs.orgHigher yields, fewer synthetic steps, and lower catalyst loadings. acs.org
Nickel-Catalyzed C-H FunctionalizationUtilizes nickel catalysts for the cross-coupling of thiophenes via C-H activation. rsc.orgUse of a more abundant and less expensive metal catalyst compared to palladium.
Heterogeneous CatalysisEmploys solid-supported catalysts that are easily separated from the reaction mixture. nih.govFacilitates catalyst recycling and continuous flow processes, reducing waste. nih.gov
Photoredox/Nickel Dual CatalysisA synergistic system that enables chemoselective C-C and C-N coupling reactions. acs.orgOffers novel pathways for the functionalization of the thiophene ring under mild conditions.

Potential in Sustainable Chemical Processes and Waste Minimization

The principles of green chemistry are increasingly influencing the design of chemical syntheses, with a focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. numberanalytics.comnumberanalytics.com The synthesis of this compound can benefit significantly from the adoption of these principles.

One of the primary goals of green chemistry is to maximize atom economy, which involves designing synthetic transformations that incorporate the maximum amount of starting materials into the final product. numberanalytics.com Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, are an excellent example of atom-economical processes that can be applied to the synthesis of heterocyclic compounds. researchgate.netfrontiersin.org

The choice of solvent is another critical factor in the environmental impact of a chemical process. The use of greener solvents, such as water, ionic liquids, or deep eutectic solvents, can significantly reduce the toxicity and volatility associated with traditional organic solvents. numberanalytics.comnumberanalytics.com Furthermore, solvent-free reaction conditions, where feasible, offer an even more sustainable approach by eliminating solvent waste altogether. numberanalytics.com

Waste minimization can also be achieved through the optimization of reaction conditions to reduce the formation of byproducts and the implementation of recycling strategies for solvents and catalysts. numberanalytics.com Real-time analysis and process monitoring can help in preventing pollution by allowing for immediate adjustments to maintain optimal reaction performance. numberanalytics.com The development of synthetic routes to this compound that are guided by these green chemistry principles will be crucial for its long-term, environmentally responsible production.

Expanding the Scope of Non-Biological Material Science Applications

Thiophene-based materials have garnered significant attention in the field of material science due to their unique electronic and optical properties. google.comresearchgate.net this compound, as a functionalized thiophene monomer, holds considerable potential as a building block for novel non-biological materials.

The conjugated backbone of polythiophenes leads to semiconducting properties, making them suitable for applications in organic electronics such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). nih.govacs.org The substituents on the thiophene ring play a crucial role in tuning the properties of the resulting polymers, such as their solubility, processability, and electronic characteristics. nih.govgoogle.com The chloro and ethyl acetate (B1210297) groups on this compound could be strategically exploited to modulate these properties. For example, the ester group could be used for further functionalization or to enhance solubility. nih.gov

A novel monomer, S-2-mercaptoethyl 2-(thiophen-3-yl)ethanethioate, which is structurally related to the target compound, has been synthesized and electrochemically polymerized to create a polythiophene film. scielo.brresearchgate.netredalyc.org This demonstrates the feasibility of using thiophene acetate derivatives as precursors for functional polymers. The resulting polymers could find applications in sensors, where changes in their conductivity or optical properties upon binding to specific molecules can be used for detection.

The development of synthetic methodologies to produce well-defined, regioregular thiophene-based polymers is essential for achieving high-performance electronic devices. nih.govresearchgate.net Techniques such as Suzuki polycondensation are being employed to create high molecular weight thiophene-containing conjugated polymers. researchgate.net By incorporating this compound into such polymerization processes, new materials with tailored properties for specific electronic applications could be realized. The oxidation of the thiophene ring to a thiophene-S,S-dioxide can further modify the electronic properties, leading to materials with reduced HOMO-LUMO band gaps, which is advantageous for certain electronic devices. rsc.org

Table 3: Potential Non-Biological Applications of Polymers Derived from this compound
Application AreaRelevant Properties of Thiophene-Based PolymersPotential Role of this compound
Organic Field-Effect Transistors (OFETs)Semiconducting nature, charge carrier mobility. acs.orgThe substituents could influence the packing and electronic coupling between polymer chains.
Organic Photovoltaics (OPVs)Light absorption characteristics, HOMO/LUMO energy levels.The chloro and ester groups can tune the electronic properties to match other materials in the solar cell.
Organic Light-Emitting Diodes (OLEDs)Luminescence, charge injection and transport properties.Modification of the ester group could allow for the attachment of emissive moieties.
SensorsChanges in conductivity or optical properties upon analyte binding. google.comThe ester group provides a site for grafting recognition elements for specific analytes.

Q & A

Q. How can this compound be integrated into materials science research?

  • Methodology : Functionalize polymers or nanoparticles via ester hydrolysis to introduce thiophene moieties. Applications include conductive polymers (e.g., PEDOT analogs) or sensors. Surface reactivity studies (e.g., adsorption on TiO₂) guide material design .

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